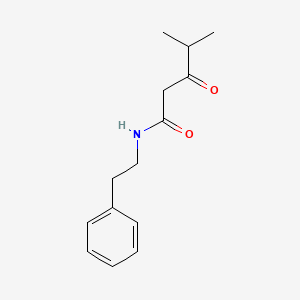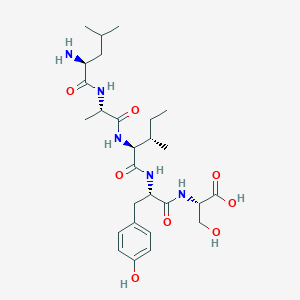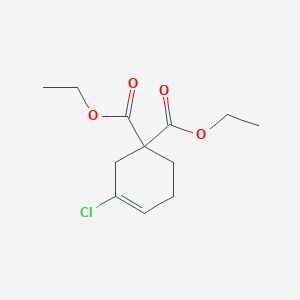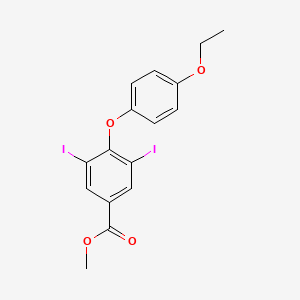
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is a complex organic compound that belongs to the family of benzoic acid derivatives This compound is characterized by the presence of ethoxyphenoxy and diiodo groups attached to the benzoic acid core, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or deiodinated compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It serves as a precursor for the production of liquid crystals, which are essential in display technologies and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways and molecular targets vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the ethoxyphenoxy and diiodo groups.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of ethoxyphenoxy and diiodo groups.
Benzoic acid, 4-ethoxy-, ethyl ester: Similar ethoxy group but different ester and lacks diiodo groups.
Uniqueness
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is unique due to the presence of both ethoxyphenoxy and diiodo groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
189156-55-6 |
|---|---|
Fórmula molecular |
C16H14I2O4 |
Peso molecular |
524.09 g/mol |
Nombre IUPAC |
methyl 4-(4-ethoxyphenoxy)-3,5-diiodobenzoate |
InChI |
InChI=1S/C16H14I2O4/c1-3-21-11-4-6-12(7-5-11)22-15-13(17)8-10(9-14(15)18)16(19)20-2/h4-9H,3H2,1-2H3 |
Clave InChI |
GJQXTBPHNFSWSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



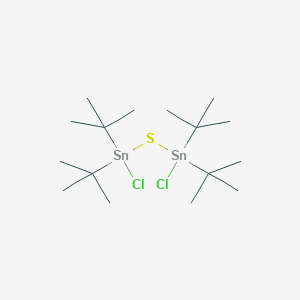
![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)
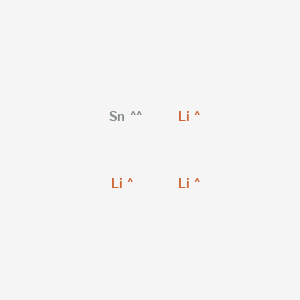
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
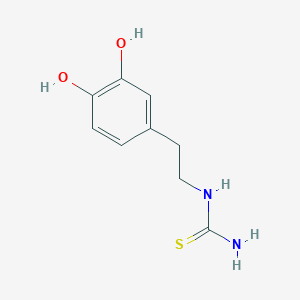
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
